molecular formula C20H23N5O2 B7089243 N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide

N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide

Cat. No.: B7089243
M. Wt: 365.4 g/mol
InChI Key: GRPZKLWWPRVMOB-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-12-15(18(24-25)13-5-3-9-21-11-13)20(26)23-16-7-8-17(27-2)19-14(16)6-4-10-22-19/h4,6-8,10,12-13,21H,3,5,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPZKLWWPRVMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCNC2)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 8-methoxyquinoline, is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Piperidine Ring Introduction: The quinoline derivative is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.

    Pyrazole Formation: The intermediate product is subjected to cyclization with hydrazine and a suitable diketone to form the pyrazole ring.

    Carboxamide Formation: Finally, the pyrazole derivative is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine and pyrazole rings can interact with protein targets, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.

    Piperidine derivatives: like piperine and piperidine itself.

    Pyrazole derivatives: such as celecoxib and pyrazole carboxamide.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which endows it with a distinct set of chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and drug development.

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